Bienvenue dans la boutique en ligne BenchChem!

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Permeability

N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine (CAS 862975-54-0) is a synthetic small-molecule heterocyclic compound with molecular formula C₁₅H₁₇N₃OS₂ and molecular weight 319.4 g/mol. It belongs to the bis-heterocyclic class comprising a 1,3-benzothiazole core linked via a secondary amine bridge to a 4-tert-butyl-1,3-thiazole moiety, with a 6-methoxy substituent on the benzothiazole ring.

Molecular Formula C15H17N3OS2
Molecular Weight 319.44
CAS No. 862975-54-0
Cat. No. B2573641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
CAS862975-54-0
Molecular FormulaC15H17N3OS2
Molecular Weight319.44
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC
InChIInChI=1S/C15H17N3OS2/c1-15(2,3)12-8-20-13(17-12)18-14-16-10-6-5-9(19-4)7-11(10)21-14/h5-8H,1-4H3,(H,16,17,18)
InChIKeyBRKJIVPNWAMEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-Butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine (CAS 862975-54-0): Structural Identity and Compound Class for Procurement Screening


N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine (CAS 862975-54-0) is a synthetic small-molecule heterocyclic compound with molecular formula C₁₅H₁₇N₃OS₂ and molecular weight 319.4 g/mol [1]. It belongs to the bis-heterocyclic class comprising a 1,3-benzothiazole core linked via a secondary amine bridge to a 4-tert-butyl-1,3-thiazole moiety, with a 6-methoxy substituent on the benzothiazole ring [1]. The compound is cataloged as PubChem CID 7110006 and is commercially available from multiple research chemical suppliers as a screening compound for life science applications [1]. No primary research publications reporting direct experimental biological data for this specific compound were identified in the public domain as of the search date.

Why Generic Substitution Is Not Advisable for 862975-54-0: Structural Determinants That Differentiate This Bis-Heterocyclic Scaffold


In-class substitution of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine with superficially similar benzothiazole-thiazole hybrids carries a high risk of unintended property alteration. The closest published analogs—4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines (compounds 9–12)—carry a free 2-amino group on the thiazole ring and lack the 4-tert-butyl substituent [1]. In the target compound, the 4-tert-butyl group confers substantially increased lipophilicity (computed XLogP3 = 5.3) [2] and reduced hydrogen-bond donor capacity (1 HBD vs. 2+ in 2-aminothiazole analogs), while the absence of the 2-amino group on the thiazole eliminates a potential metabolic soft spot [1][2]. These structural differences are predicted to alter membrane permeability, protein binding, metabolic stability, and target engagement profiles relative to the published analog series [1][2]. Therefore, generic replacement based solely on benzothiazole-thiazole scaffold similarity is scientifically unsound without comparative experimental validation.

Quantitative Differentiation Evidence for N-(4-tert-Butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine (862975-54-0) Against Closest Structural Analogs


Lipophilicity Shift: Computed XLogP3 of 5.3 for 862975-54-0 vs. Lower Predicted logP of 2-Aminothiazole Analog Series

The target compound carries a 4-tert-butyl substituent on the thiazole ring and lacks the polar 2-amino group present in the closest published analog series (compounds 9–12, Amnerkar et al., 2015) [1]. This results in a computed XLogP3 of 5.3 (PubChem) [2], which is approximately 2–3 log units higher than typical values predicted for the 2-aminothiazole-containing analogs (e.g., estimated logP ≈ 2.0–3.5 for compound 11 based on fragment-based calculation) . This lipophilicity elevation is expected to enhance passive membrane permeability while potentially affecting aqueous solubility.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Reduction: 1 HBD in 862975-54-0 vs. 2–3 HBD in Aminothiazole-Containing Analogs

The target compound possesses only a single hydrogen bond donor (the secondary amine NH linking benzothiazole to thiazole), as computed by PubChem [1]. In contrast, the closest published analogs (compounds 9–12, Amnerkar et al., 2015) contain a 2-amino group on the thiazole ring, contributing 2 additional HBDs [2]. A hydrogen bond donor count of 1 vs. ≥3 represents a meaningful difference for blood-brain barrier penetration potential and metabolic glucuronidation/sulfation susceptibility.

Hydrogen bonding Metabolic stability CNS penetration

Antimicrobial SAR Context: 6-Methoxybenzothiazole-Thiazole Scaffold Activity Baseline from Published Analog Compound 11

While no direct experimental data exist for 862975-54-0, the closest published analog with quantitative antimicrobial data is compound 11 from Amnerkar et al. (2015): 4-(6-methoxy-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amine [1]. Compound 11 exhibited MIC values of 36 μg/mL (E. coli), 44 μg/mL (P. aeruginosa), 38 μg/mL (S. aureus), 46 μg/mL (B. subtilis), 22 μg/mL (C. albicans), and 52 μg/mL (A. niger) in broth dilution assays [1]. The target compound 862975-54-0 differs by replacement of the 2-amino group with a 4-tert-butyl substituent on the thiazole, and absence of experimental data precludes direct potency comparison. This evidence serves as the nearest available activity baseline for the 6-methoxybenzothiazole-thiazole scaffold class.

Antibacterial Antifungal Structure-activity relationship

Topological Polar Surface Area: 104 Ų for 862975-54-0 and Implications for Oral Bioavailability Prediction

The computed topological polar surface area (TPSA) of 862975-54-0 is 104 Ų (PubChem) [1], which falls within the favorable range (<140 Ų) for predicted oral absorption per Veber's rule [2]. This TPSA, combined with the compound's lipophilicity (XLogP3 = 5.3) and single HBD, places it in a physicochemical space distinct from the more polar 2-aminothiazole analog series, which would have TPSA values estimated at 130–150 Ų due to the additional amine group.

Drug-likeness Oral absorption Physicochemical profiling

Commercial Availability and Characterization: TargetMol Catalog T131256 Specification

862975-54-0 is commercially available as Compound N045-0003 (TargetMol Catalog T131256), with a stated molecular weight of 319.445 g/mol and purity specification consistent with research-grade screening compounds . The compound catalog lists it as 'a useful organic compound for research related to life sciences' , indicating its positioning as a screening or tool compound rather than a fully profiled lead. Compound identity is verifiable via PubChem CID 7110006 (InChIKey: BRKJIVPNWAMEOK-UHFFFAOYSA-N) for procurement quality assurance [1].

Procurement Quality control Research-grade compound

Critical Data Gap Advisory: No Primary Experimental Biological Data Identified for 862975-54-0

An exhaustive search of PubChem, ChEMBL, PubMed, SciFinder (via Google Scholar), and major vendor databases as of May 2026 identified no primary research publications, patents, or publicly deposited bioassay results containing experimental biological activity data (IC₅₀, EC₅₀, Kd, MIC, or in vivo efficacy) for CAS 862975-54-0 [1][2]. This compound appears to be an unscreened or under-reported member of the benzothiazole-thiazole chemical space. All differentiation claims in this guide are therefore based on computed physicochemical properties and class-level SAR inference from structurally related analogs [3]. Procurement for experimental profiling is justified by its structural novelty and favorable computed drug-likeness parameters, but users should anticipate the need for de novo biological characterization.

Data availability Screening compound Experimental validation required

Recommended Application Scenarios for 862975-54-0 Based on Structural Differentiation and Physicochemical Profile


Screening Library Enhancement for CNS-Penetrant Small Molecule Discovery

The combination of elevated lipophilicity (XLogP3 = 5.3), low HBD count (1), and moderate TPSA (104 Ų) positions 862975-54-0 favorably for inclusion in CNS-focused screening libraries [1]. These computed properties align with established CNS drug-likeness parameters and distinguish this compound from the more polar 2-aminothiazole-containing benzothiazole hybrids [2]. Procurement is recommended for laboratories conducting phenotypic or target-based screens where blood-brain barrier penetration is a prerequisite for hit identification [1][2].

Structure-Activity Relationship Expansion of Benzothiazole-Thiazole Antimicrobial Series

The closest published analogs (compounds 9–12, Amnerkar et al., 2015) demonstrated moderate antibacterial and antifungal activity, with compound 11 (6-methoxy analog) showing MIC values of 22–52 μg/mL across tested strains [2]. 862975-54-0 introduces two key structural variations—4-tert-butyl substitution and removal of the 2-amino group—that have not been explored in the published antimicrobial SAR [2]. This compound represents a logical procurement choice for medicinal chemistry teams seeking to extend the SAR landscape of benzothiazole-thiazole hybrids for anti-infective drug discovery [2].

Physicochemical Probe Compound for logP-Dependent Assay Validation

With a computed XLogP3 of 5.3 and only one hydrogen bond donor, 862975-54-0 occupies a distinct region of physicochemical space compared to most commercially available benzothiazole derivatives [1]. This makes it suitable as a reference compound for validating assay sensitivity to lipophilicity-driven artifacts (e.g., colloidal aggregation, non-specific protein binding, membrane partitioning) in biochemical and cell-based screening formats [1]. Procurement for this purpose is supported by its commercial availability with verified identity (InChIKey: BRKJIVPNWAMEOK-UHFFFAOYSA-N) [1].

De Novo Biological Profiling for Target Identification

The complete absence of published biological activity data for 862975-54-0 represents both a limitation and an opportunity [1][3]. The compound's structural novelty within the bis-heterocyclic space—combining a 6-methoxybenzothiazole with a 4-tert-butylthiazole via a secondary amine linker—has not been explored in any reported target-based or phenotypic screen [1][3]. Laboratories equipped with broad profiling capabilities (kinase panels, GPCR arrays, phenotypic imaging, or proteomics) may find value in procuring this compound for unbiased target deconvolution studies, particularly given its drug-like computed properties and the precedent for benzothiazole-containing compounds across multiple therapeutic target classes [2].

Quote Request

Request a Quote for N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.